An In-depth Technical Guide to the Synthesis and Properties of 2-Methylisoquinoline-1,3(2H,4H)-dione
An In-depth Technical Guide to the Synthesis and Properties of 2-Methylisoquinoline-1,3(2H,4H)-dione
This technical guide provides a comprehensive overview of 2-Methylisoquinoline-1,3(2H,4H)-dione, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details its synthesis, physicochemical properties, and potential biological significance, supported by experimental protocols and data presented in a clear and structured format.
Introduction
2-Methylisoquinoline-1,3(2H,4H)-dione, also known as N-methylhomophthalimide, belongs to the isoquinoline-1,3(2H,4H)-dione class of compounds. This scaffold is a key structural motif in a variety of biologically active molecules. While much of the research has focused on the 2-hydroxyisoquinoline-1,3(2H,4H)-dione analogue for its inhibitory effects on various enzymes, the N-methyl derivative serves as an important compound for further chemical derivatization and as a reference compound in biological studies. This guide aims to consolidate the available information on its synthesis and properties.
Synthesis of 2-Methylisoquinoline-1,3(2H,4H)-dione
The primary and most direct route for the synthesis of 2-Methylisoquinoline-1,3(2H,4H)-dione is the reaction of homophthalic anhydride with methylamine. This reaction proceeds via a nucleophilic acyl substitution-cyclization mechanism, which is analogous to the well-established Gabriel synthesis of primary amines.
Synthesis Pathway
The synthesis involves the nucleophilic attack of methylamine on one of the carbonyl carbons of homophthalic anhydride, leading to the opening of the anhydride ring to form an intermediate N-methylphthalamic acid derivative. Subsequent heating promotes intramolecular cyclization via dehydration to yield the final product, 2-Methylisoquinoline-1,3(2H,4H)-dione.
Caption: Synthesis of 2-Methylisoquinoline-1,3(2H,4H)-dione.
Experimental Protocol
This protocol is based on established procedures for the synthesis of N-substituted imides from their corresponding anhydrides.
Materials:
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Homophthalic anhydride
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Methylamine (40% solution in water)
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Glacial acetic acid
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Deionized water
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Ethyl acetate
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Hexane
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
Equipment:
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Round-bottom flask with a reflux condenser and magnetic stirrer
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Heating mantle
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Separatory funnel
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Rotary evaporator
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Apparatus for column chromatography
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Melting point apparatus
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend homophthalic anhydride (10.0 g, 0.062 mol) in glacial acetic acid (100 mL).
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Addition of Methylamine: To the stirred suspension, slowly add a 40% aqueous solution of methylamine (7.7 g, 0.099 mol) over a period of 10-15 minutes. An exothermic reaction may be observed.
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Reflux: Heat the reaction mixture to reflux (approximately 115-120 °C) and maintain at this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold deionized water with stirring.
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Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
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Drying and Concentration: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
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Characterization: Collect the fractions containing the pure product, combine them, and evaporate the solvent to yield 2-Methylisoquinoline-1,3(2H,4H)-dione as a solid. Determine the melting point and characterize the product using spectroscopic methods (NMR, IR, MS).
Physicochemical Properties
The quantitative data for 2-Methylisoquinoline-1,3(2H,4H)-dione and its parent compound are summarized in the table below for easy comparison.
| Property | 2-Methylisoquinoline-1,3(2H,4H)-dione | Isoquinoline-1,3(2H,4H)-dione |
| Molecular Formula | C₁₀H₉NO₂ | C₉H₇NO₂ |
| Molecular Weight | 175.18 g/mol | 161.16 g/mol [1] |
| Appearance | White to off-white solid | Solid |
| Melting Point | Not explicitly reported | 225 °C (decomposes)[1] |
| Solubility | Soluble in common organic solvents | Soluble in acetone[2] |
| CAS Number | 55333-13-6 | 4456-77-3[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~ 3.1 | singlet | N-CH₃ |
| ~ 4.2 | singlet | -CH₂- | |
| ~ 7.2 - 8.2 | multiplet | Aromatic protons | |
| ¹³C | ~ 25 | N-CH₃ | |
| ~ 35 | -CH₂- | ||
| ~ 125 - 140 | Aromatic carbons | ||
| ~ 165, ~170 | Carbonyl carbons (C=O) |
Note: The predicted chemical shifts are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1710 - 1670 | Strong | C=O stretching (imide) |
| ~ 1600 - 1450 | Medium | C=C stretching (aromatic) |
| ~ 1350 - 1300 | Medium | C-N stretching |
| ~ 3100 - 3000 | Weak | C-H stretching (aromatic) |
| ~ 2950 - 2850 | Weak | C-H stretching (aliphatic) |
Mass Spectrometry (MS)
The expected molecular ion peak [M]⁺ in the mass spectrum of 2-Methylisoquinoline-1,3(2H,4H)-dione would be observed at an m/z value corresponding to its molecular weight (175.18).
Biological Activity
Currently, there is limited specific information available in the public domain regarding the biological activity and signaling pathways of 2-Methylisoquinoline-1,3(2H,4H)-dione. The majority of research in this chemical class has been concentrated on the 2-hydroxy analogue, which has demonstrated inhibitory activity against various metalloenzymes.
It is plausible that 2-Methylisoquinoline-1,3(2H,4H)-dione could serve as a valuable scaffold for the development of novel therapeutic agents. Further research is required to explore its potential biological activities.
Conclusion
This technical guide has provided a detailed overview of the synthesis and properties of 2-Methylisoquinoline-1,3(2H,4H)-dione. The outlined synthetic protocol offers a reliable method for its preparation, and the compiled physicochemical and spectroscopic data serve as a valuable reference for researchers. While the biological profile of this specific compound remains largely unexplored, its structural similarity to other biologically active isoquinoline-1,3(2H,4H)-diones suggests that it may be a promising candidate for future drug discovery and development efforts. Further investigation into its biological effects is warranted to fully elucidate its therapeutic potential.
